molecular formula C20H24N2O3S B2595696 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide CAS No. 922026-22-0

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide

Cat. No.: B2595696
CAS No.: 922026-22-0
M. Wt: 372.48
InChI Key: MWPPEQWNDPOVEN-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide is a chemical compound with a unique structure that offers potential applications in various scientific research domains. Its structure includes a quinoline ring system, which is known for its biological activity and versatility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinoline Ring: This can be achieved through a Pfitzinger reaction, where an aniline derivative reacts with an aldehyde in the presence of a base.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinoline ring or the sulfonamide group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring or the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.

    Medicine: Its potential biological activity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring system can intercalate with DNA or inhibit specific enzymes, while the sulfonamide group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxyacetamide
  • N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide
  • N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methoxyphenoxy)acetamide

Uniqueness

Compared to these similar compounds, N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide has a unique combination of functional groups that can offer distinct biological and chemical properties. Its propylbenzene sulfonamide moiety may provide enhanced solubility and binding characteristics, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-3-5-15-6-10-18(11-7-15)26(24,25)21-17-9-12-19-16(14-17)8-13-20(23)22(19)4-2/h6-7,9-12,14,21H,3-5,8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPPEQWNDPOVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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